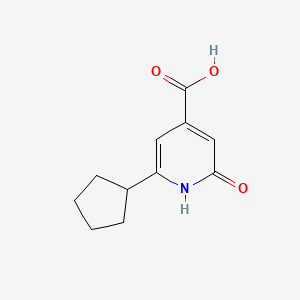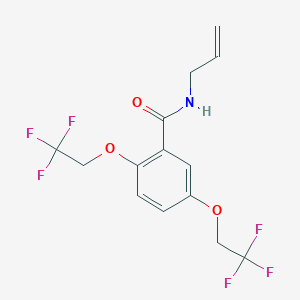![molecular formula C20H15Cl3OS B2965628 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol CAS No. 252026-72-5](/img/structure/B2965628.png)
1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol is a useful research compound. Its molecular formula is C20H15Cl3OS and its molecular weight is 409.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Overview
1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol is a chemical compound with potential applications in various scientific research areas. This review delves into the applications of this compound, focusing on its role in scientific studies and experiments, excluding drug use, dosage, and side effects. References from scientific literature are provided to support the information presented.
Environmental Implications and Bioremediation
One significant area of research involving chlorinated compounds similar to this compound is their environmental impact and potential for bioremediation. For instance, studies on DDT and its derivatives highlight the challenges and strategies for dealing with persistent organic pollutants in the environment. Bioremediation, the process of using microorganisms to degrade or transform contaminants, has been explored as a viable method for mitigating the environmental persistence of chlorinated compounds. Researchers have investigated the microbial degradation pathways, identifying specific strains capable of breaking down these pollutants and reducing their toxicity and longevity in ecosystems (Foght, April, Biggar, & Aislabie, 2001).
Analytical and Detection Techniques
In the field of analytical chemistry, chlorinated compounds including this compound can be used as reference standards or analytes in the development and optimization of detection methods. Techniques such as gas chromatography (GC), liquid chromatography (LC), and mass spectrometry (MS) have been employed to quantify and analyze the presence of chlorinated compounds in environmental samples. These analytical methods are crucial for monitoring pollution levels, understanding the distribution and fate of these compounds in nature, and assessing the effectiveness of remediation efforts.
Role in Energy Production and Biofuel Research
Chlorinated compounds have also been evaluated for their potential roles in energy production and as biofuel additives. Research on bioethanol production, for example, has explored the use of various lignocellulosic materials as substrates for ethanol fermentation. The optimization of hydrolysis and fermentation processes can lead to more efficient and sustainable biofuel production, offering an alternative to fossil fuels and reducing the carbon footprint of energy consumption (Swati, Haldar, Ganguly, & Chatterjee, 2013).
Propiedades
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(2-chlorophenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3OS/c21-16-9-5-14(6-10-16)20(24,15-7-11-17(22)12-8-15)13-25-19-4-2-1-3-18(19)23/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIJPNLQOFBTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid](/img/structure/B2965545.png)
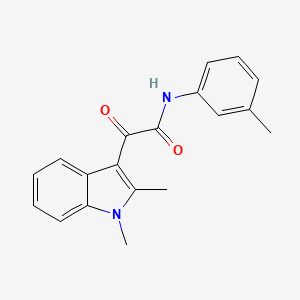
![3-(2-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965547.png)
![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2965548.png)
![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

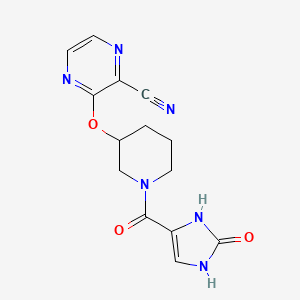
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2965553.png)
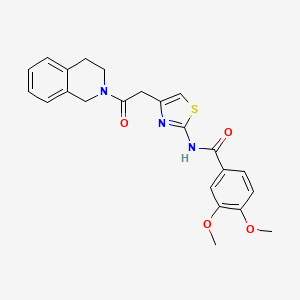
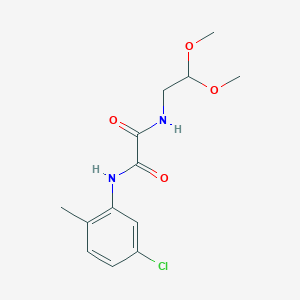
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide](/img/structure/B2965559.png)
